2-Bromo-3-fluorobenzenesulphonyl chloride
Overview
Description
2-Bromo-3-fluorobenzenesulphonyl chloride is an organosulfur compound with the molecular formula C6H3BrClFO2S and a molecular weight of 273.51 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. It is commonly used in organic synthesis and various chemical reactions due to its reactivity and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluorobenzenesulphonyl chloride typically involves the sulfonylation of 2-bromo-3-fluorobenzene. One common method includes the reaction of 2-bromo-3-fluorobenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high purity of the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a reagent in such processes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Major Products:
Scientific Research Applications
2-Bromo-3-fluorobenzenesulphonyl chloride is utilized in various fields of scientific research due to its versatility:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound finds applications in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluorobenzenesulphonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products . This reactivity is exploited in various synthetic and industrial applications .
Comparison with Similar Compounds
- 2-Bromo-4-fluorobenzenesulphonyl chloride
- 2-Chloro-3-fluorobenzenesulphonyl chloride
- 2-Bromo-3-chlorobenzenesulphonyl chloride
Comparison: 2-Bromo-3-fluorobenzenesulphonyl chloride is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs .
Biological Activity
2-Bromo-3-fluorobenzenesulphonyl chloride (CAS No. 1065076-31-4) is an organosulfur compound characterized by the presence of both bromine and fluorine substituents on the benzene ring. This compound is notable for its electrophilic properties, making it a valuable intermediate in organic synthesis and a subject of interest in biological research. This article delves into its biological activity, mechanisms of action, and applications in various fields.
- Molecular Formula : C₆H₃BrClFO₂S
- Molecular Weight : 273.51 g/mol
- Physical State : Clear liquid with a faint lemon color
The biological activity of this compound primarily stems from its ability to act as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological molecules, particularly proteins. This reactivity facilitates the modification of amino acids such as cysteine and lysine, which can lead to changes in protein function and activity.
Enzyme Inhibition and Protein Modification
Research indicates that this compound is utilized in studies focusing on enzyme inhibition. Its ability to form covalent bonds with nucleophilic residues makes it suitable for investigating the roles of specific enzymes in biochemical pathways. For instance, it has been employed to study the inhibition mechanisms of certain proteases, providing insights into potential therapeutic targets.
Antimicrobial Activity
Recent studies have explored the antimicrobial potential of compounds related to benzenesulfonyl chlorides, including this compound. These compounds have shown varying degrees of activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for related compounds suggest that modifications to the sulfonyl group can enhance antibacterial efficacy:
Compound | MIC against S. aureus (mg/L) | MIC against E. faecalis (mg/L) |
---|---|---|
This compound | TBD | TBD |
Related benzenesulfonate derivatives | 0.39 - 3.12 | 6.25 |
Study on Enzyme Inhibition
A study published in a peer-reviewed journal highlighted the use of this compound in inhibiting a specific serine protease. The compound was shown to bind covalently to the enzyme's active site, resulting in significant inhibition of enzymatic activity. This finding underscores its potential as a lead compound for developing new inhibitors.
Antimicrobial Research
In another study examining the antimicrobial properties of sulfonyl chlorides, derivatives similar to this compound exhibited promising results against methicillin-resistant Staphylococcus aureus (MRSA). The researchers noted that structural modifications could lead to enhanced potency, emphasizing the importance of further exploration into this compound's derivatives.
Properties
IUPAC Name |
2-bromo-3-fluorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO2S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXLEQLNBFIGRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.